1-(3,4-Dichlorophényl)-2-thiourée

Vue d'ensemble

Description

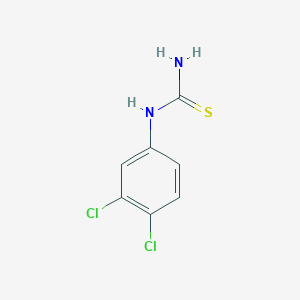

1-(3,4-Dichlorophenyl)-2-thiourea, also known as 1-(3,4-Dichlorophenyl)-2-thiourea, is a useful research compound. Its molecular formula is C7H6Cl2N2S and its molecular weight is 221.11 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(3,4-Dichlorophenyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.2 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Thiourea - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications Agrochimiques

1-(3,4-Dichlorophényl)-2-thiourée: est utilisé comme un produit phytosanitaire de pré-levée. Ce composé joue un rôle important dans le contrôle de la croissance des mauvaises herbes en inhibant leur germination avant qu'elles ne sortent du sol. Son mécanisme d'action implique l'interférence avec la photosynthèse au niveau de la chaîne de transport des électrons, ce qui en fait un herbicide efficace .

Synthèse Organique

Ce composé sert de matière première et d'intermédiaire important en synthèse organique. Il est impliqué dans la construction de diverses molécules complexes, en particulier dans la synthèse de composés hétérocycliques qui sont répandus dans de nombreux produits pharmaceutiques .

Industrie Pharmaceutique

Dans le secteur pharmaceutique, les dérivés de la This compound présentent une variété d'activités biologiques. Ils sont explorés pour leur potentiel en tant qu'agents antibactériens, antioxydants, anticancéreux, anti-inflammatoires, anti-Alzheimer, antituberculeux et antipaludiques. Ces propriétés les rendent précieux dans les processus de découverte et de développement de médicaments .

Études d'Inhibition Enzymique

La recherche a montré que les dérivés de la This compound peuvent inhiber des enzymes telles que l'α-amylase, l'α-glucosidase, l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BuChE). Ces propriétés sont étudiées pour leur utilisation potentielle dans le traitement de maladies comme le diabète et la maladie d'Alzheimer .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), are known to inhibit photosynthesis . They do this by blocking the Q B plastoquinone binding site of photosystem II , which might suggest a similar target for 1-(3,4-Dichlorophenyl)-2-thiourea.

Mode of Action

For instance, DCMU inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

Based on the action of similar compounds, it can be hypothesized that this compound might affect the photosynthetic electron transport chain in photosynthesis . This would disrupt the plant’s ability to convert light energy into chemical energy .

Result of Action

If we consider the effects of similar compounds like dcmu, it can be inferred that 1-(3,4-dichlorophenyl)-2-thiourea might reduce the ability of the plant to convert light energy into chemical energy .

Safety and Hazards

The safety and hazards associated with “1-(3,4-Dichlorophenyl)-2-thiourea” would depend on its exact structure and how it’s used. For example, a related compound, 3,4-dichlorophenyl isocyanate, is classified as acutely toxic if swallowed or inhaled, and it may cause serious eye damage and respiratory irritation .

Analyse Biochimique

Cellular Effects

It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Dosage Effects in Animal Models

The effects of 1-(3,4-Dichlorophenyl)-2-thiourea vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCITSJXCSXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172846 | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19250-09-0 | |

| Record name | N-(3,4-Dichlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-(3,4-dichlorophenyl)-2-thiourea (DCPTU) interact with the human red blood cell urea transporter?

A: The research paper suggests that DCPTU acts as a competitive inhibitor of urea transport in human red blood cells. While the exact binding site is not elucidated, the study demonstrates that high concentrations of DCPTU can partially prevent the binding of a photoaffinity label, [3H]MeACPTU, to the 40-kDa and 60-kDa protein bands believed to be components of the urea transporter []. This suggests that DCPTU competes for binding with the photolabel, likely at or near the urea binding site of the transporter.

Q2: Does the study provide any information about the structure-activity relationship (SAR) of urea analogs like DCPTU and their interaction with the urea transporter?

A: While the study doesn't delve deep into SAR, it does provide some initial observations. The fact that both thiourea and DCPTU, which share structural similarities with urea, can partially protect the transporter from photolabeling suggests that the transporter recognizes specific structural motifs []. Further research using a range of structurally diverse urea analogs would be needed to establish a detailed SAR and understand the key structural features required for binding and inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.